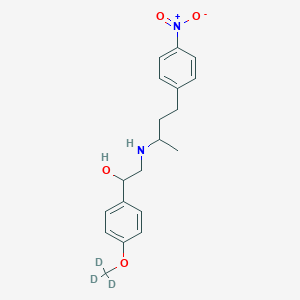
Phenylethanolamine A-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenylethanolamine A-D3 is a deuterium-labeled derivative of Phenylethanolamine A. Phenylethanolamine A is a β-adrenergic agonist, which means it can stimulate β-adrenergic receptors in the body. This compound is a byproduct during the synthesis of Ractopamine, a drug used to promote leanness in livestock .
准备方法
Synthetic Routes and Reaction Conditions
Phenylethanolamine A-D3 is synthesized by incorporating deuterium atoms into the Phenylethanolamine A molecule. The deuterium labeling is typically achieved through a process called hydrogen-deuterium exchange, where hydrogen atoms in the molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle the specific conditions required for deuterium incorporation. The process is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Phenylethanolamine A-D3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce corresponding ketones or aldehydes, while reduction can yield alcohols or amines .
科学研究应用
Phenylethanolamine A-D3 has a wide range of scientific research applications, including:
作用机制
Phenylethanolamine A-D3 exerts its effects by binding to and activating β-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including heart rate, muscle contraction, and metabolism. Upon activation, β-adrenergic receptors initiate a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA) and other downstream effectors .
相似化合物的比较
Phenylethanolamine A-D3 is similar to other β-adrenergic agonists, such as:
Clenbuterol: Another β-adrenergic agonist used to treat asthma and promote muscle growth in livestock.
Ractopamine: A β-adrenergic agonist used to promote leanness in livestock.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring precise quantification and tracking of the compound. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry .
属性
分子式 |
C19H24N2O4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
2-[4-(4-nitrophenyl)butan-2-ylamino]-1-[4-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C19H24N2O4/c1-14(3-4-15-5-9-17(10-6-15)21(23)24)20-13-19(22)16-7-11-18(25-2)12-8-16/h5-12,14,19-20,22H,3-4,13H2,1-2H3/i2D3 |
InChI 键 |
DVUFPRMEKXKECP-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(CNC(C)CCC2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
CC(CCC1=CC=C(C=C1)[N+](=O)[O-])NCC(C2=CC=C(C=C2)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
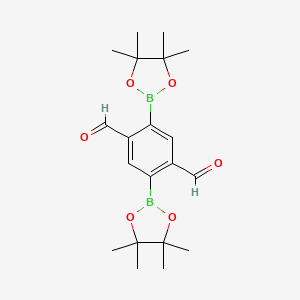
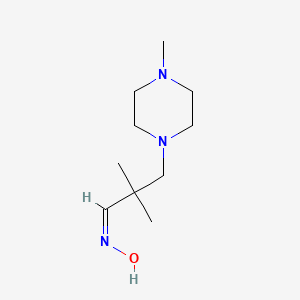
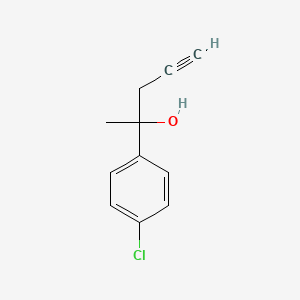
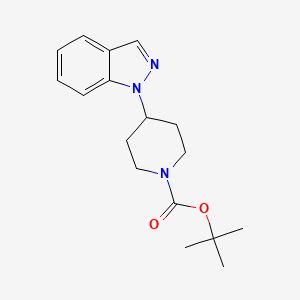
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)

![8-Boc-3-(3-methoxycarbonylbenzyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B15073068.png)
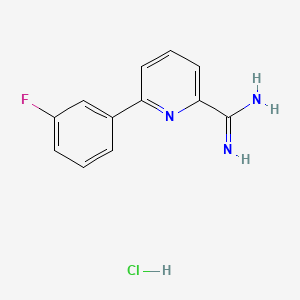
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
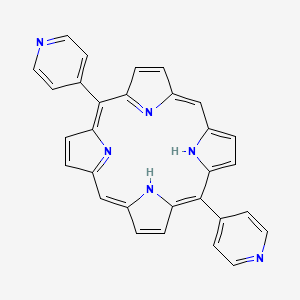
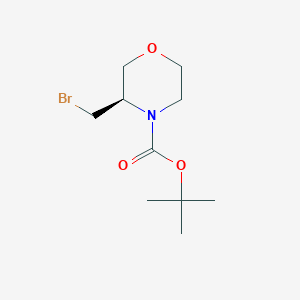
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
